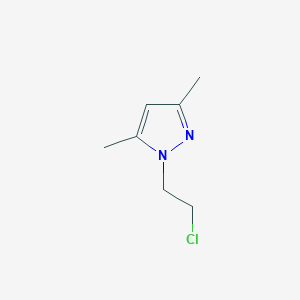

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole

Beschreibung

The study of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is situated within the extensive and ongoing research into pyrazole (B372694) derivatives. This particular compound is primarily recognized not for its own end-use applications but as a versatile building block. Its structure, featuring a stable pyrazole core, two methyl groups, and a reactive chloroethyl side chain, makes it an important precursor for creating a variety of other pyrazole-based molecules.

Compound Properties: this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 38460-08-1 | epa.govsynquestlabs.comscbt.com |

| Molecular Formula | C₇H₁₁ClN₂ | epa.govsynquestlabs.comscbt.com |

| Average Mass | 158.63 g/mol | epa.govscbt.com |

| Monoisotopic Mass | 158.061076 g/mol | epa.gov |

| Purity | Typically ≥95% | synquestlabs.com |

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has been a cornerstone of heterocyclic chemistry for over a century. Its discovery dates back to 1883 by Knorr, involving the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine. Since then, pyrazole derivatives have become established as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. jocpr.com This has led to their incorporation into numerous FDA-approved drugs with diverse therapeutic actions, including anti-inflammatory, analgesic, and anticancer properties. jocpr.com

In agrochemicals, pyrazole derivatives have been successfully developed for the selective control of weeds, insects, and fungal diseases. nih.gov They are key components in various commercial herbicides, where they function by inhibiting crucial plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen (B1215707) oxidase (PPO). nih.gov This broad utility in both medicine and agriculture underscores the enduring importance of the pyrazole framework in applied chemistry. nih.gov

The introduction of a halogenated alkyl chain, such as the 2-chloroethyl group in the title compound, is a common and impactful strategy in synthetic chemistry. Halogen atoms are highly electronegative, creating a polarized carbon-halogen bond where the carbon atom becomes electrophilic (partially positive). researchgate.net This polarization makes the alkyl halide a reactive site, particularly for nucleophilic substitution and elimination reactions. researchgate.netpublishatcj.com

This reactivity is precisely why compounds like this compound are valuable. The chloroethyl group serves as a handle that allows chemists to introduce new functional groups or to build more complex molecular architectures. For instance, the chlorine atom can be displaced by a nucleophile to form a new bond, or the entire group can participate in an elimination reaction to form a vinyl group, a versatile functional group in its own right. The presence of the halogen significantly increases the synthetic potential of the parent heterocycle.

Research involving this compound primarily focuses on its utility as a synthetic intermediate. Two main research trajectories have been identified for this compound and its close analogs.

Precursor for Vinylpyrazoles

A significant application of 1-(2-chloroethyl)pyrazoles is their conversion into 1-vinylpyrazoles. This transformation is typically achieved through a dehydrochlorination reaction, where the elements of hydrogen chloride (HCl) are removed from the molecule to form a carbon-carbon double bond. This elimination reaction can be carried out using a base, such as potassium hydroxide (B78521) or potassium t-butoxide. An efficient method has been described that involves the N-alkylation of a pyrazole with dichloroethane, followed by dehydrochlorination under phase transfer catalysis (PTC) conditions to yield the corresponding 1-vinylpyrazole with high efficiency. The resulting vinylpyrazoles are important monomers for polymerization and building blocks for more complex heterocyclic systems.

Synthesis of 1-Vinylpyrazoles via Dehydrochlorination

| Starting Material | Reaction Type | Key Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 1-(2-chloroethyl)pyrazoles | Dehydrochlorination | Base (e.g., KOH, t-BuOK), PTC conditions | 1-vinylpyrazoles | 75-90% |

Intermediate in the Synthesis of Chalcogenides

Another area of research involves using this compound and its substituted derivatives as precursors for pyrazole-based chalcogenides (compounds containing sulfur, selenium, or tellurium). In these syntheses, the chloroethyl group undergoes a nucleophilic substitution reaction. For example, reacting this compound with in-situ prepared sodium diselenide (Na₂Se₂) or sodium hydrogen selenide (B1212193) (NaHSe) leads to the formation of pyrazole-based diselenides and monoselenides, respectively. These organoselenium compounds are of interest for their potential applications in materials science and as biologically active molecules. The reaction is typically performed under an inert atmosphere, and the choice of reagents and conditions allows for the synthesis of both symmetrical dichalcogenides and monochalcogenides in good yields.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGHDGBFXNKMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360760 | |

| Record name | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38460-08-1 | |

| Record name | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Activities of 1 2 Chloroethyl 3,5 Dimethyl 1h Pyrazole and Its Derivatives

Antineoplastic and Anticancer Activities

Derivatives built upon the pyrazole (B372694) framework have demonstrated considerable potential as anticancer agents. bohrium.com These compounds are effective against numerous cancer cell lines, including those of the lung, liver, and breast. srrjournals.com The anticancer efficacy of these derivatives is often enhanced by specific substitutions on the pyrazole ring, which can lead to multiple mechanisms of action, such as the inhibition of critical enzymes and the induction of programmed cell death. nih.gov

The cytotoxic potential of pyrazole derivatives has been rigorously evaluated against a panel of human cancer cell lines. These studies are crucial for identifying promising compounds for further development. For instance, a novel pyrazole derivative, PTA-1, showed potent cytotoxicity against various cancer cell lines. nih.gov Similarly, a series of pyrazoline derivatives demonstrated significant inhibitory effects against the human liver cancer cell line HepG-2. srrjournals.com One derivative, Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-methanone, was particularly effective against HepG-2 cells, with an IC50 value of 3.57 µM, which is more potent than the standard drug cisplatin (B142131) (IC50 = 8.45 µM). srrjournals.com

Other studies have shown that pyrazole-based compounds exhibit activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. researchgate.net For example, certain pyrazoline derivatives containing a 4-bromophenyl group at the pyrazole ring showed potent growth inhibition against MCF-7 and A549 cells with IC50 values of 5.8 µM and 8.0 µM, respectively. srrjournals.com A phosphomolybdate-based hybrid solid also showed considerable inhibitory effects against HepG2, A549, and MCF-7 cell lines, with IC50 values of 33.79 µmol L−1, 25.17 µmol L−1, and 32.11 µmol L−1, respectively. rsc.org

The table below summarizes the cytotoxic activities of various pyrazole derivatives against common cancer cell lines.

| Compound/Derivative Type | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy- phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-methanone | HepG-2 | 3.57 | srrjournals.com |

| Pyrazoline derivative with 4-bromophenyl group | MCF-7 | 5.8 | srrjournals.com |

| Pyrazoline derivative with 4-bromophenyl group | A549 | 8.0 | srrjournals.com |

| Pyrazolo[1,5-a]pyrimidine (B1248293) derivative (Compound 35) | HepG2 | 3.53 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative (Compound 35) | MCF7 | 6.71 | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | A549 | 8.21 | nih.gov |

| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 | nih.gov |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 | 81.48 | nih.gov |

| Fused pyrazole derivative (Compound 1) | HEPG2 | 0.71 | frontiersin.org |

| Fused pyrazole derivative (Compound 2) | HEPG2 | 0.62 | frontiersin.org |

| Fused pyrazole derivative (Compound 4) | HEPG2 | 0.31 | frontiersin.org |

| Fused pyrazole derivative (Compound 8) | HEPG2 | 0.59 | frontiersin.org |

| Fused pyrazole derivative (Compound 11) | HEPG2 | 0.44 | frontiersin.org |

| Fused pyrazole derivative (Compound 12) | HEPG2 | 0.33 | frontiersin.org |

| Fused pyrazole derivative (Compound 15) | HEPG2 | 0.52 | frontiersin.org |

The anticancer effects of pyrazole derivatives are attributed to their ability to interact with specific molecular targets that are crucial for cancer cell survival and proliferation.

Protein kinases are key regulators of cell signaling pathways that are often dysregulated in cancer. Pyrazole derivatives have been designed as potent inhibitors of several important kinases. nih.gov

EGFR and VEGFR-2: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical targets in cancer therapy due to their roles in tumor growth, angiogenesis, and metastasis. frontiersin.org A series of novel fused pyrazole derivatives were synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. frontiersin.org Compound 3 from this series was the most potent EGFR inhibitor (IC50 = 0.06 µM), while compound 9 was the most potent VEGFR-2 inhibitor (IC50 = 0.22 µM). frontiersin.org Notably, compounds 9 and 12 demonstrated potent dual inhibition of both EGFR and VEGFR-2. frontiersin.org Another study identified a pyrazoline derivative, 3q, which also showed inhibitory activity against VEGFR-2. nih.gov

CDK: Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation. A series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their antitumor efficacy, with one compound showing the most significant inhibition against CDK2 with an IC50 value of 0.199 µM. nih.gov Another study on new pyrazole derivatives identified compounds 5a and 6b as having promising dual VEGFR2/CDK-2 inhibition activities. nih.gov Compound 6b, for instance, had an IC50 value of 0.2 µM for VEGFR2 and 0.458 µM for CDK-2. nih.gov

Aurora Kinases: These kinases are involved in the regulation of mitosis. The introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of an imidazo[4,5-b]pyridine scaffold yielded a compound that inhibited a range of kinases, including Aurora-A. bohrium.com Combining an Aurora-A kinase inhibitor (MLN8237) with an EGFR inhibitor (erlotinib) has shown synergistic activity in lung cancer cell lines, suggesting a promising combination therapy approach. asco.org

| Derivative Type | Target Kinase | IC50 Value (µM) | Reference |

|---|---|---|---|

| Fused pyrazole derivative (Compound 3) | EGFR | 0.06 | frontiersin.org |

| Fused pyrazole derivative (Compound 9) | VEGFR-2 | 0.22 | frontiersin.org |

| Pyrazolo[1,5-a]pyrimidine derivative (Compound 36) | CDK2 | 0.199 | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | EGFR (wild-type) | 0.016 | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | EGFR (T790M mutant) | 0.236 | nih.gov |

| Pyrazole derivative (Compound 6b) | VEGFR2 | 0.2 | nih.gov |

| Pyrazole derivative (Compound 6b) | CDK-2 | 0.458 | nih.gov |

| Pyrazole derivative (Compound 5a) | VEGFR2 | 0.267 | nih.gov |

| pyrazole derivative (Compound 5a) | CDK-2 | 0.311 | nih.gov |

Microtubules, which are polymers of tubulin, are essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. nih.gov Compounds that interfere with tubulin dynamics are effective anticancer agents. nih.gov Several pyrazole and pyrazoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govijprajournal.com These compounds often bind to the colchicine (B1669291) site on tubulin, disrupting microtubule organization and leading to mitotic arrest and apoptosis. ijprajournal.com

For example, a novel pyrazole derivative, PTA-1, was found to disrupt microtubule organization and inhibit tubulin polymerization. nih.gov In another study, a series of pyrazoline-containing derivatives were synthesized, with compound 8 emerging as the most effective against tubulin assembly (IC50 = 1.88 µM) and showing potent cytotoxicity against HepG-2, MCF-7, and A549 cell lines. ijprajournal.com A class of 1H-benzofuro[3,2-c]pyrazole derivatives were also designed as tubulin polymerization inhibitors, with compound 5 showing a potent inhibitory IC50 value of 7.30 µM. nih.gov

| Compound/Derivative Type | Tubulin Polymerization IC50 (µM) | Reference |

|---|---|---|

| Pyrazoline derivative (Compound 8) | 1.88 | ijprajournal.com |

| 1H-benzofuro[3,2-c]pyrazole derivative (Compound 5) | 7.30 | nih.gov |

A key mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov Apoptosis is a vital process for eliminating damaged or cancerous cells. mdpi.com

Studies have shown that pyrazole derivatives can trigger apoptosis through various pathways. For example, the derivative PTA-1 induces apoptosis in MDA-MB-231 breast cancer cells, as indicated by the externalization of phosphatidylserine (B164497) and the activation of caspase-3/7. nih.gov Another pyrazole derivative, compound 3f, was shown to induce apoptosis in triple-negative breast cancer cells by increasing reactive oxygen species (ROS) levels and caspase 3 activity. nih.gov

In addition to inducing apoptosis, these compounds can halt the cell cycle at specific phases, preventing cancer cell proliferation. The derivative PTA-1 arrests cells in the S and G2/M phases. nih.gov Similarly, compound 1f, a pyrazole acetal (B89532) of andrographolide, caused S phase arrest in MDA-MB-231 cells. mdpi.com Other pyrazoline derivatives have been observed to cause an increase in the sub-G0/G1 phase, which is linked to apoptosis, and to arrest the cell cycle in the G2/M phase. ijprajournal.comnih.gov A phosphomolybdate-based hybrid solid was also found to arrest A549 and HepG2 cells in the S phase and MCF-7 cells in the G2/M phase. rsc.org

Cyclooxygenase (COX) enzymes, particularly COX-2, are implicated in inflammation and carcinogenesis. COX-2 is an inducible enzyme that is often overexpressed in tumors and is considered a key source of prostaglandins (B1171923) that promote inflammation and cell growth. nih.gov Therefore, selective COX-2 inhibitors are valuable as anti-inflammatory and potential anticancer agents.

Several pyrazole and pyrazoline derivatives have been developed as selective COX-2 inhibitors. nih.govnih.gov A study on 1,3,5-trisubstituted pyrazolines reported several compounds with potent anti-inflammatory activity that was superior to the reference drug celecoxib. nih.gov Docking studies of the most active compounds revealed a binding mode similar to that of a known selective COX-2 inhibitor, confirming their potential to selectively target this enzyme. nih.gov This selective inhibition is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective COX-1 isoenzyme. nih.gov

Antiangiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and progression. tandfonline.com The inhibition of this process is a key strategy in cancer therapy. Several pyrazole derivatives have been identified as having significant antiangiogenic properties. nih.govnih.gov

Fused pyrazolo[4,3-c]quinoline motifs have emerged as potent antiangiogenic compounds in various studies. nih.gov The mechanism of action for many pyrazole derivatives involves the inhibition of key signaling pathways. For instance, pyrazolopyrimidines, a class of pyrazole-derived compounds, often function as kinase inhibitors that suppress angiogenesis driven by Vascular Endothelial Growth Factor (VEGF). nih.gov

In one study, a novel class of pyrazoles was synthesized and evaluated for antiangiogenic effects using an in vivo chick yolk sac method. tandfonline.comtandfonline.com Several of these compounds demonstrated significant activity. Molecular docking studies suggested that their mechanism involves functioning as competitive inhibitors at the VEGFR-2 receptor, a key component of the angiogenesis signaling pathway. tandfonline.comtandfonline.com The well-known anti-inflammatory drug Celecoxib, which features a pyrazole ring, also inhibits angiogenesis, partly through its inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Another example is the 3,5-diamino pyrazole known as CAN508, which has been shown to inhibit angiogenesis. nih.gov

Table 1: Antiangiogenic Activity of Select Pyrazole Derivatives

| Compound Class | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Fused Pyrazolo[4,3-c]quinolines | Not specified | Potent anti-angiogenic activity | nih.gov |

| Pyrazolopyrimidines | Kinase inhibition (VEGF-driven) | Inhibition of angiogenesis | nih.gov |

| Arginine-Dibromo Ketone Pyrazoles | VEGFR-2 receptor binding | Significant antiangiogenic effects | tandfonline.comtandfonline.com |

| Celecoxib | COX-2 inhibition | Antiangiogenic activity | nih.gov |

Antimicrobial Activities

The rise of drug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. nih.govnih.gov Pyrazole derivatives have been extensively investigated for this purpose, showing a broad spectrum of activity against various bacterial and fungal strains. mdpi.comijrar.org

Pyrazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains. nih.govnih.gov

For example, studies have identified specific pyrazole compounds with potent activity. One derivative was found to be exceedingly active against the Gram-negative bacterium Escherichia coli, while another showed high activity against the Gram-positive Streptococcus epidermidis. nih.gov Naphthyl-substituted pyrazole-derived hydrazones have been reported as potent growth inhibitors of Gram-positive strains and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78–1.56 μg/mL. nih.gov Similarly, pyrazole-thiazole hybrids have shown effectiveness against both methicillin-resistant Staphylococcus aureus (MRSA) and A. baumannii. nih.gov

A study of 1,3,5-trisubstituted-2-pyrazolines revealed varying degrees of antibacterial action against strains like S. aureus, Bacillus subtilis, and E. coli. greenpharmacy.info In another series, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (compound 21a) displayed significant antibacterial activity with low MIC values against several bacterial species. nih.gov Furthermore, a derivative identified as 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole showed significant antibacterial effects against B. subtilis and B. cereus, with its potency being comparable to the standard antibiotic ampicillin. ijper.org

Table 2: Antibacterial Activity of Select Pyrazole Derivatives (MIC in μg/mL)

| Compound/Class | S. aureus (Gram +) | E. coli (Gram -) | A. baumannii (Gram -) | P. aeruginosa (Gram -) | Reference |

|---|---|---|---|---|---|

| Pyrazole-Thiazole Hybrid (10) | 1.9-3.9 | - | - | - | nih.gov |

| Naphthyl-substituted Hydrazone (6) | 0.78-1.56 | - | 0.78-1.56 | - | nih.gov |

| Imidazo-pyridine Substituted Pyrazole (18) | <1 | <1 | <1 | <1 | nih.gov |

| Hydrazone (21a) | 62.5 | 125 | - | - | nih.gov |

In addition to their antibacterial properties, many pyrazole derivatives exhibit significant antifungal activity against a range of pathogenic fungi. mdpi.comtandfonline.com They have been tested against human pathogens like Candida albicans and Aspergillus species, as well as plant pathogenic fungi. tandfonline.comnih.govuctm.edu

One study found that a pyrazole derivative was highly active against Aspergillus niger. nih.gov A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were evaluated for their effects on phytopathogenic fungi. nih.govnih.gov The isoxazolol pyrazole carboxylate 7ai, in particular, showed strong activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol. nih.govnih.gov

Other research has focused on pyrazole derivatives bearing tetrazole and carboxylic acid groups, which have demonstrated potent activity against C. albicans, with MIC values as low as 0.80 µg/mL, surpassing the standard drug fluconazole. tandfonline.com Hydrazone derivatives have also shown remarkable antifungal effects, with one compound exhibiting MIC values between 2.9 and 7.8 µg/mL against various fungal strains. nih.gov

Table 3: Antifungal Activity of Select Pyrazole Derivatives

| Compound/Class | Fungal Strain | Activity (EC50/MIC) | Reference |

|---|---|---|---|

| Isoxazolol Pyrazole Carboxylate (7ai) | R. solani | EC50: 0.37 μg/mL | nih.govnih.gov |

| Pyrazole Carboxamide (7d) | R. solani | EC50: 0.046 μg/mL | acs.org |

| Pyrazole Carboxamide (12b) | R. solani | EC50: 0.046 μg/mL | acs.org |

| Pyrazole-Tetrazole Hybrid (3a) | C. albicans | MIC: 12.50 µg/mL | tandfonline.com |

| Pyrazole bis-Carboxylic Acid (8a) | C. albicans | MIC: 0.80 µg/mL | tandfonline.com |

| Hydrazone (21a) | A. fumigatus | MIC: 2.9 µg/mL | nih.gov |

The antimicrobial effects of pyrazole derivatives are attributed to several mechanisms of action, primarily involving enzyme inhibition and the disruption of cellular structures.

Enzyme Inhibition: A significant target for many antibacterial pyrazoles is the enzyme DNA gyrase (a type II topoisomerase), which is essential for bacterial DNA replication. nih.govnih.gov Aza-indole-derived pyrazoles and certain pyrazole-thiazole hybrids have been identified as potent inhibitors of DNA gyrase and topoisomerase IV. nih.govnih.gov For antifungal action, some pyrazole-4-carboxamides function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain. acs.org Other proposed enzyme targets include N-myristoyltransferase (NMT) in A. fumigatus and the MurB enzyme, which is involved in bacterial cell wall synthesis. nih.govtandfonline.com

Membrane Disruption: Some pyrazole derivatives exert their antimicrobial effect by compromising the integrity of the cell membrane. nih.govarabjchem.org Naphthyl-substituted pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall. nih.gov In fungi, certain pyrazole carboxamides are thought to cause their effect by disrupting the cell membrane of the mycelium, leading to the inhibition of fungal growth. arabjchem.org Studies on a pyrazole curcumin (B1669340) derivative have also pointed to a mechanism involving the restoration of membrane homeostasis, indicating a direct interaction with the cell membrane. nih.gov

Anti-inflammatory Properties

Pyrazole derivatives are well-established as anti-inflammatory agents. nih.govmdpi.com The most famous example is Celecoxib, a selective COX-2 inhibitor widely used as a non-steroidal anti-inflammatory drug (NSAID). nih.govnih.gov The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which suppresses the biosynthesis of prostaglandins, key mediators of inflammation. nih.gov

Beyond COX inhibition, other mechanisms contribute to the anti-inflammatory profile of pyrazoles. Certain derivatives have been shown to significantly reduce the production of nitric oxide (NO), another pro-inflammatory mediator. tandfonline.com In one study, several pyrazole compounds containing 1,3,4-oxadiazole, carboxylic acid, or amide groups reduced stimulated NO production by over 85% at a concentration of 1 µg/mL. tandfonline.com Another research effort identified a pyrazole derivative with better anti-inflammatory activity than the standard drug Diclofenac sodium. nih.gov

Table 4: In-Vitro Anti-inflammatory Activity of Select Pyrazole Derivatives

| Compound | Functional Groups | % Reduction of Nitric Oxide (NO) | Reference |

|---|---|---|---|

| 4c | p-chlorophenyl, 1,3,4-oxadiazole | 87.7% | tandfonline.com |

| 5c | p-anisyl, carboxylic acid | 85.5% | tandfonline.com |

| 6a | phenyl, amide | 85.2% | tandfonline.com |

| 6c | p-anisyl, amide | 87.3% | tandfonline.com |

| 7a | phenyl, two carbmethoxy | 87.8% | tandfonline.com |

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Pyrazole derivatives have been investigated for their ability to counteract this process, showing significant antioxidant potential. tandfonline.comnih.govnih.gov The evaluation of this activity is often performed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov

A study on pyrazole-based sulfonamides found that one derivative with a chloro substitution exhibited excellent antioxidant activity, scavenging 92.64% of DPPH radicals, a result comparable to the standard antioxidant ascorbic acid (96.69%). nih.gov Another class of pyrazoles, synthesized from arginine and dibromo ketones, also demonstrated potent hydroxyl and superoxide (B77818) radical scavenging activities. tandfonline.comtandfonline.com Further research has confirmed the antioxidant properties of various aminopyrazole and acylhydrazone molecules through multiple in vitro radical scavenging tests, including ABTS, FRAP, and ORAC assays. researchgate.net The pyrazole ring itself is believed to contribute to antioxidant effects by preventing oxidative stress and diminishing lipid peroxidation. nih.gov

Table 5: Antioxidant Activity of Select Pyrazole-Based Sulfonamides (DPPH Assay)

| Compound | Key Structural Feature | % Scavenging Activity | Reference |

|---|---|---|---|

| 4b | Acetamide ring | 63.14% | nih.gov |

| 4d | Quinoline ring | 72.25% | nih.gov |

| 4e | Chloro substitution | 92.64% | nih.gov |

Other Emerging Biological Activities

Beyond well-established applications, the scaffold of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is being explored for other significant therapeutic potentials. The inherent reactivity of the chloroethyl group allows for a variety of chemical modifications, leading to derivatives with diverse biological actions.

The pyrazole core is a recognized pharmacophore in the development of antiviral agents, demonstrating efficacy against a range of viruses. researchgate.net Various derivatives have been synthesized and tested, showing promising results against viruses such as Tobacco Mosaic Virus (TMV), coronaviruses, and others. researchgate.netnih.govnih.govnih.gov

Research into pyrazole derivatives containing an oxime moiety has identified compounds with significant antiviral activity. researchgate.net For instance, certain 1-substituted phenyl-3-methyl-5-substituted phenylthio-4-pyrazolaldoxime ether derivatives were found to have inactivation effects against TMV comparable to the commercial antiviral product Ningnanmycin. nih.gov Specifically, compounds 4a and 4g in one study showed EC₅₀ values of 58.7 µg/mL and 65.3 µg/mL, respectively. nih.gov Another study highlighted that pyrazole derivatives incorporating a hydroxyquinoline scaffold demonstrated potent inhibitory activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov Fused heterocyclic systems like pyranopyrazoles have also shown virucidal efficacies, with some derivatives exhibiting strong antiviral effects against human coronavirus by inhibiting viral replication. mdpi.com

While the broader family of pyrazole derivatives shows significant promise as antiviral candidates, specific studies evaluating the antiviral properties of this compound itself or its direct derivatives were not prominent in the reviewed literature. However, its role as a synthetic precursor suggests potential for creating novel antiviral agents. publishatcj.com

Interactive Table: Antiviral Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Virus Tested | Key Findings | Reference(s) |

| Pyrazole-oxime ethers (4a, 4g) | Tobacco Mosaic Virus (TMV) | Showed inactivation effects with EC₅₀ values of 58.7 and 65.3 µg/mL, comparable to Ningnanmycin. | nih.gov |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Demonstrated potent inhibition of viral replication, particularly against SARS-CoV-2 at low concentrations. | nih.gov |

| Pyranopyrazole derivatives (6, 7, 14, 18) | Human Coronavirus (HCoV) | Exhibited strong antiviral efficacy by inhibiting the viral replication process with reduction percentages up to 82.2%. | mdpi.com |

| Substituted pyrazole derivatives | Hepatitis A, Herpes Simplex Virus-1 | Showed promising antiviral activity in plaque infectivity assays. | researchgate.net |

The pyrazole and its reduced form, pyrazoline, have attracted considerable interest for their potential as central nervous system agents, including for the treatment of depression. bohrium.comresearchgate.netresearchgate.net Many derivatives have been synthesized and evaluated in preclinical models, often showing significant antidepressant-like activity. bdpsjournal.orgnih.gov

In one study, novel pyrazolone (B3327878) derivatives were synthesized and screened for in vivo antidepressant activity using the tail suspension and forced swimming tests. bdpsjournal.org Compounds (Z)-1-(2-naphthoyl)-4-(2-(2,4-dimethylphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (4f) and (Z)-1-(2-naphthoyl)-4-(2-(2,4-dichlorophenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (4g) were found to be particularly effective, showing activity comparable to the standard drug imipramine (B1671792). bdpsjournal.org Another study investigated 1,3,5-trisubstituted-2-pyrazoline derivatives and found that they produced significant antidepressant-like effects in mice by decreasing immobility time without causing sedative side effects. nih.gov The mechanism of action for many of these compounds is thought to be related to the inhibition of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. nih.gov

Although the general class of pyrazole derivatives shows considerable potential for developing new antidepressant drugs, specific research focusing on the antidepressant effects of this compound or its immediate derivatives is not extensively documented in the available literature.

Interactive Table: Antidepressant Activity of Selected Pyrazole and Pyrazoline Derivatives

| Compound/Derivative Class | Animal Model/Test | Key Findings | Reference(s) |

| Pyrazolone derivatives (4f, 4g) | Tail Suspension Test, Forced Swimming Test (Mice) | Showed very good antidepressant activity, comparable to the standard drug imipramine. | bdpsjournal.org |

| 1,3,5-trisubstituted-2-pyrazolines | Modified Forced Swimming Test (Mice) | Significantly decreased immobility and increased swimming times, suggesting antidepressant-like effects. | nih.gov |

| 5-amino-1-substituted pyrazole-3,3,4-tricarbonitriles (4a, 4b) | Tail Suspension Test (Mice) | Induced marked antidepressant activity, nearly twice the activity of imipramine at the same dose level. | bohrium.comresearchgate.net |

| Pyrazoline-benzoxazole (4a) and Pyrazoline-benzimidazole (4d) derivatives | Modified Forced Swimming Test (Mice) | Exhibited significant antidepressant effects at doses of 100 and 200 mg/kg. | nih.gov |

The potential of pyrazole derivatives as agents to manage blood glucose levels is an area of active investigation. Studies have shown that even the simple 3,5-dimethylpyrazole (B48361) structure, a precursor to the title compound, possesses hypoglycemic properties.

A key study found that 3,5-dimethylpyrazole was significantly more potent orally than tolbutamide (B1681337) in glucose-injected, fasted rats. scispace.com The mechanism appears distinct from that of sulfonylureas or insulin, as it was effective in alloxan-diabetic rats unresponsive to tolbutamide and was found to lower plasma free fatty acids (FFA). scispace.com This suggests that its hypoglycemic action may be linked to its effect on FFA metabolism and requires the presence of the liver and/or intestinal tract. scispace.com

Building on this, various 1-substituted 3,5-dimethylpyrazoles have been prepared and tested as hypoglycemic agents. nih.gov A number of these, particularly derivatives containing para-substituted 1-carbonylphenylurea and 1-carbamoylbenzenesulfonylurea moieties, were found to have potent hypoglycemic activity. nih.gov Furthermore, more complex 1,5-diaryl pyrazole derivatives designed as cannabinoid receptor 1 (CB1) antagonists have also demonstrated significant hypoglycemic effects in vivo, with some compounds surpassing the glucose-lowering activity of the reference drug glibenclamide. nih.gov

Interactive Table: Hypoglycemic Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Animal Model | Key Findings | Reference(s) |

| 3,5-dimethylpyrazole | Glucose-injected, fasted intact rats | Found to be 54 times more potent orally than tolbutamide; lowered plasma free fatty acids. | scispace.com |

| 1-Substituted 3,5-dimethylpyrazoles | Preclinical testing | Derivatives with 1-carbonylphenylurea and 1-carbamoylbenzenesulfonylurea groups showed potent hypoglycemic activity. | nih.gov |

| 1,5-Diaryl pyrazole-3-carbohydrazides (Compounds 4, 9, 13) | In vivo model | Showed significant plasma glucose reduction (60-64%), surpassing the effect of glibenclamide. | nih.gov |

Structure Activity Relationship Sar and Ligand Design for Pyrazole Derivatives

Elucidation of Key Structural Motifs and Substituent Effects on Bioactivity

The biological activity of pyrazole (B372694) derivatives is highly dependent on the nature and position of substituents on the pyrazole core. The substitution pattern dictates the molecule's interaction with its biological target, influencing efficacy and potency. frontiersin.org

Key structural requirements for potent and selective activity have been identified for various targets. For instance, in the development of cannabinoid CB1 receptor antagonists, specific substitutions are crucial:

Position 1: A 2,4-dichlorophenyl group was found to be optimal for high binding affinity. acs.orgnih.gov Substitutions with 4-chlorophenyl or other groups led to decreased affinity. acs.org

Position 3: A carboxamide group is a key feature. While various N-heterocyclic carboxamides showed comparable affinities, the piperidino amide provided the best selectivity for the CB1 receptor. acs.org

Position 5: A para-substituted phenyl ring is required for potent antagonistic activity. nih.gov A p-iodophenyl group at this position resulted in the most potent compound in one series. nih.gov

The importance of the substituent is also evident in pyrazolotetrazine derivatives designed as antineoplastic agents. A derivative containing a 2-chloroethyl function demonstrated significant antineoplastic activity in animal models, whereas the analogous compound with a methyl group was inactive. nih.gov This suggests the 2-chloroethyl group may act as a biological alkylating agent, a crucial feature for its anticancer effect. nih.gov The physicochemical properties of substituents on phenyl rings attached to the pyrazole core also affect anticancer activity, with electron-withdrawing groups like a trifluoromethyl group enhancing potency in some cases. mdpi.com

The substitution pattern around the pyrazole ring is a critical determinant of bioactivity. The addition of different functional groups can significantly alter the molecule's properties and its interactions with biological targets. frontiersin.orgresearchgate.net

Table 1: Effect of Substituents on Cannabinoid CB1 Receptor Antagonist Activity

| Pyrazole Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| 1 | 2,4-Dichlorophenyl | Optimal for binding | acs.orgnih.gov |

| 1 | 4-Chlorophenyl | Decreased affinity | acs.org |

| 3 | Piperidino Carboxamide | Optimal selectivity | acs.org |

| 3 | N,N-Disubstitution | Decreased binding | acs.org |

| 5 | p-Substituted Phenyl | Required for potent activity | nih.gov |

| 5 | p-Iodophenyl | Most potent in series | nih.gov |

Impact of Substitution Patterns on Pharmacological Profiles (e.g., Lipophilicity, Selectivity)

Substituents on the pyrazole ring profoundly influence key pharmacological properties such as lipophilicity and selectivity, which are critical for developing effective and safe drug candidates.

Selectivity: Achieving selectivity for a specific biological target over others is a major goal in drug design to minimize off-target effects. For meprin α and meprin β inhibitors, modifications at positions 3 and 5 of the pyrazole scaffold were evaluated to modulate inhibitory activity and selectivity. nih.gov While 3,5-diphenylpyrazole (B73989) was a potent inhibitor of meprin α, introducing acidic carboxyphenyl moieties increased the activity against meprin β, although the compounds remained more active against meprin α. nih.gov Further exploration with carboxylic acid bioisosteres generally improved activity against meprin β. nih.gov Similarly, for cannabinoid receptor antagonists, a piperidino carboxamide at the 3-position conferred optimal selectivity for the CB1 receptor over the CB2 receptor. acs.org

The strategic placement of different substituents allows for the fine-tuning of a compound's pharmacological profile, balancing potency with desirable properties like metabolic stability and target selectivity. mdpi.comnih.gov

Rational Design Principles for Novel Pyrazole-Based Therapeutics

The development of new pyrazole-based drugs increasingly relies on rational design principles, which integrate computational and synthetic strategies to accelerate discovery. nih.govresearchgate.net These approaches use knowledge of the target structure and existing ligand interactions to design novel, more effective molecules.

Structure-based pharmacophore modeling and molecular docking are powerful tools in this process. For instance, these methods were used to design a series of 5-amino-1H-pyrazole-4-carboxylic acid derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov By designing compounds with different hydrophobic tails and evaluating them in enzymatic assays, researchers identified several potent, metabolically stable, and cell-permeable inhibitors. nih.gov

A similar integrated approach was used to design pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov A large virtual library of pyrazole-based structures was generated and screened using molecular docking and deep learning. nih.gov This computational analysis identified critical structural features for binding, which then guided the chemical synthesis of the most promising candidates. nih.gov

The pyrazole scaffold is considered particularly suitable for such design strategies because its synthesis is well-established, enabling straightforward exploration of structure-activity relationships (SAR). nih.gov The ability to modify substituents at various positions on the ring allows for the optimization of interactions with the target protein, such as forming hydrogen bonds with the kinase hinge region, a critical interaction for many protein kinase inhibitors. mdpi.com This rational, iterative process of design, synthesis, and testing is fundamental to creating novel therapeutics with improved efficacy and specificity. researchgate.netdntb.gov.ua

Molecular Modeling and Computational Studies in Pyrazole Research

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Research on various pyrazole (B372694) derivatives has demonstrated their potential to interact with a wide range of biological targets, including enzymes like kinases and phosphodiesterase-4 (PDE4). connectjournals.comresearchgate.net For instance, docking studies of 3,5-dimethylpyrazole (B48361) derivatives have revealed their ability to fit into the active sites of proteins and form key interactions that lead to biological activity. These interactions typically include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while substituents can act as donors or acceptors, depending on their nature.

Hydrophobic Interactions: The methyl groups at positions 3 and 5, as well as the ethyl chain at the N1 position, can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

Halogen Bonding: The chlorine atom of the chloroethyl group can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity and selectivity.

In a study on pyrimidine-integrated pyrazoles, a derivative with an ortho-chloro substituent on an aryl ring attached to the pyrazole scaffold demonstrated a significant binding affinity of -9.1 kcal/mol with the B-cell lymphoma 2 (BCL-2) protein. connectjournals.com Another study on ferrocenyl-substituted pyrazoles showed a binding energy of -9.6 kcal/mol with the bacterial DNA gyrase enzyme. nih.gov These findings suggest that pyrazole derivatives can achieve strong and specific interactions with protein targets.

Based on these analogous studies, a molecular docking simulation of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole would likely show the pyrazole core and its substituents fitting into a specific binding cavity of a target protein, with the chloroethyl group potentially playing a crucial role in orienting the molecule and forming specific interactions.

Table 1: Representative Molecular Docking Data for Pyrazole Derivatives

| Derivative Class | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

| Pyrimidine-integrated pyrazoles | BCL-2 | -9.1 | Not specified |

| Tetra-substituted pyrazole analogues | Pancreatic Lipase | -9.4 to -13.2 | Not specified |

| Ferrocenyl-substituted pyrazoles | DNA Gyrase | -9.6 | Hydrogen bonding, pi-alkyl interactions |

This table presents data from studies on various pyrazole derivatives to illustrate the range of binding affinities and interaction types observed in this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds.

Several QSAR studies have been conducted on pyrazole derivatives to identify the key molecular descriptors that govern their biological effects. For example, a QSAR study on a series of 3,5-dimethylpyrazole derivatives as inhibitors of phosphodiesterase-4B (PDE4B) yielded a robust model with a high correlation coefficient (r²) of 0.872. researchgate.net This indicates a strong correlation between the selected descriptors and the inhibitory activity.

Key descriptors that are often found to be important in QSAR models for pyrazole derivatives include:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability.

Thermodynamic Descriptors: These include properties like LogP, which is a measure of the molecule's lipophilicity.

A 3D-QSAR study on 3,5-diaryl-4,5-dihydropyrazole analogs revealed that steric and electrostatic fields were the most significant contributors to the model, with steric interactions accounting for 70% of the variance in biological activity. nih.gov This suggests that the size and shape of the substituents on the pyrazole ring are critical for their activity.

For this compound, a QSAR model would likely incorporate descriptors related to the size and electronegativity of the chloroethyl group, in addition to descriptors for the dimethyl-pyrazole core. The development of such a model would be invaluable for designing new analogs with potentially enhanced activity.

Table 2: Key Parameters from a QSAR Study on 3,5-Dimethylpyrazole Derivatives as PDE4B Inhibitors

| Parameter | Value |

| Correlation coefficient (r²) | 0.872 |

| Cross-validated correlation coefficient (Q²) | 0.733 |

| External validation (r² test) | 0.812 |

This table highlights the statistical robustness of a QSAR model developed for a series of 3,5-dimethylpyrazole derivatives, demonstrating the predictive power of such models. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

ADMET studies are crucial in the drug discovery process to assess the pharmacokinetic and toxicological properties of a compound. In silico ADMET prediction tools are widely used to screen compounds at an early stage.

Studies on various pyrazole derivatives have shown that they generally exhibit favorable ADMET properties. For instance, a study on pyrimidine-integrated pyrazoles found that the synthesized compounds were in good agreement with Lipinski's rule of five, with no violations, suggesting good oral bioavailability. connectjournals.com Lipinski's rule of five is a set of guidelines used to evaluate the drug-likeness of a chemical compound.

In silico ADMET predictions for tetra-substituted pyrazole analogs also indicated good pharmacokinetic profiles. yyu.edu.trresearchgate.net Similarly, sulfonamide derivatives tethered with a pyrazole moiety have been computationally evaluated for their ADME and toxicity properties, with some candidates showing promise for further development. nih.gov

For this compound, it is anticipated that the compound would exhibit drug-like properties. However, the presence of the chloroethyl group might influence its metabolic profile, as haloalkanes can be subject to specific metabolic pathways. A thorough in silico ADMET prediction would be necessary to evaluate its potential for oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Table 3: Predicted ADMET Properties for Representative Pyrazole Derivatives

| Compound Class | Property | Predicted Outcome |

| Pyrimidine-integrated pyrazoles | Lipinski's Rule of Five | No violations |

| Tetra-substituted pyrazole analogues | ADMET Predictions | Favorable |

| Sulfonamide-pyrazole derivatives | ADME and Toxicity | Promising candidates identified |

This table summarizes the general outcomes of in silico ADMET predictions for different classes of pyrazole derivatives, indicating a generally favorable profile for this scaffold.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It provides valuable insights into the distribution of electrons and the regions of a molecule that are most likely to participate in chemical reactions.

A DFT study on 3,5-dimethylpyrazole has provided detailed information about its molecular structure and vibrational spectra. researchgate.net Such studies can be used to calculate various electronic properties, including:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution within a molecule and helps to identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the bonding and electronic interactions within the molecule.

For this compound, the introduction of the chloroethyl group at the N1 position would be expected to influence the electronic properties of the pyrazole ring. A DFT analysis would likely show a modification of the HOMO and LUMO energy levels and a change in the MEP map, particularly around the N1-substituted region and the chlorine atom. This would provide a deeper understanding of its reactivity and potential interaction with biological macromolecules. A DFT study on N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide revealed insights into its electronic transitions and reactivity through analysis of its electronic energy band gap. researchgate.net

Mechanistic Investigations of Biological Action

Enzyme Inhibition Profiling and Kinetic Analysis

A primary mechanism through which pyrazole (B372694) derivatives exert their biological effects is through the inhibition of enzymes. The pyrazole scaffold is a common feature in many potent enzyme inhibitors, including those targeting kinases, which are crucial regulators of cell signaling. hilarispublisher.com

Studies on various pyrazole-containing molecules have demonstrated potent inhibitory activity against several enzyme classes:

Protein Kinases: Many pyrazole derivatives have been identified as inhibitors of protein kinases such as Cyclin-Dependent Kinases (CDKs), which are central to cell cycle regulation. hilarispublisher.com For example, certain 5-phenyl-1H-pyrazole derivatives have shown potent inhibitory activity against the BRAF V600E mutant kinase, with IC50 values in the sub-micromolar range. nih.govmdpi.com Another derivative was found to inhibit mTOR, a key kinase in cell growth pathways, with nanomolar potency. nih.govmdpi.com

Monoamine Oxidase (MAO): N1-thiocarbamoyl-3,5-di(hetero)aryl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and identified as effective inhibitors of monoamine oxidase, an enzyme involved in neurotransmitter metabolism. rsc.org

Kinetic analyses of these interactions often reveal a competitive mode of inhibition, where the pyrazole derivative competes with the enzyme's natural substrate for binding to the active site. This is characteristic of many kinase inhibitors that occupy the ATP-binding pocket of the enzyme. The inhibitory concentration (IC50) and inhibition constant (Ki) are key parameters determined in these studies to quantify the potency of the compounds.

Table 2: Examples of Enzyme Inhibition by Pyrazole Derivatives

| Enzyme Target | Pyrazole Derivative | Inhibition Value (IC50) | Reference |

|---|---|---|---|

| BRAFV600E | 5-phenyl-1H-pyrazole derivative | 0.33 µM | nih.govmdpi.com |

| mTOR | Substituted Pyrazole | Nanomolar potency | nih.govmdpi.com |

Cellular Pathway Modulation and Signaling Interventions

By inhibiting key enzymes like protein kinases, pyrazole derivatives can modulate entire cellular signaling pathways. researchgate.net The disruption of these pathways can lead to various cellular outcomes, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels), and arrest of the cell cycle. researchgate.nethilarispublisher.com

For example, the inhibition of kinases in the MAPK/ERK pathway or the PI3K/Akt/mTOR pathway by pyrazole-containing compounds can halt the uncontrolled proliferation that is a hallmark of cancer. nih.gov One pyrazole derivative was shown to induce anticancer effects through an apoptosis-driven mechanism. nih.govmdpi.com The ability of pyrazoles to interfere with critical signal transduction pathways makes them promising candidates for the development of targeted therapies. researchgate.net

Studies on Cellular Fate and Localization

Detailed studies on the specific cellular fate and subcellular localization of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole are not readily found in the scientific literature. Understanding where a compound accumulates within a cell is crucial for elucidating its mechanism of action. For many heterocyclic compounds, their physicochemical properties, such as lipophilicity and charge, dictate their ability to cross cellular membranes and their potential to localize in specific organelles like mitochondria or the nucleus. The presence of the chloroethyl group on this particular pyrazole suggests it may have alkylating capabilities, allowing it to form covalent bonds with intracellular nucleophiles like DNA and proteins, thereby influencing its cellular fate and mechanism of toxicity or therapeutic action. However, without specific experimental data, this remains a hypothesis based on chemical structure.

Advanced Analytical Methodologies in Pyrazole Research for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁷⁷Se)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: In the ¹H NMR spectrum of pyrazole (B372694) derivatives, the protons of the methyl groups at the C-3 and C-5 positions of the pyrazole ring typically appear as two distinct singlets. publishatcj.com The methylene (B1212753) protons of the N-chloroethyl group (-CH₂-CH₂-Cl) are expected to show signals as triplets in the aliphatic region of the spectrum. publishatcj.com For compounds in this class, the two methyl groups attached to the pyrazole ring at positions C-3 and C-5 are observed as single peaks in the range of δ 2.32–2.83 ppm. publishatcj.com The methylene groups of the ethyl chain appear as triplets between δ 2.899 and 4.323 ppm. publishatcj.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for the carbons within the pyrazole ring are typically found in the range of δ 104.89–185.87 ppm for this class of compounds. publishatcj.comconnectjournals.com

⁷⁷Se NMR: While not directly applicable to this compound itself, ⁷⁷Se NMR spectroscopy is a valuable tool for characterizing its selenium-containing derivatives. publishatcj.comconnectjournals.com This highlights the utility of the title compound as a precursor for synthesizing organoselenium compounds, where ⁷⁷Se NMR would be essential for confirming the incorporation of selenium. publishatcj.com

Table 1: Summary of Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | C3-CH₃ and C5-CH₃ | 2.32 - 2.83 | Singlet |

| ¹H | N-CH₂-CH₂-Cl | 2.899 - 4.323 | Triplet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazole derivatives, characteristic absorption bands confirm the presence of the aromatic ring and alkyl groups. General spectral regions for related compounds include C-H stretching from the alkyl groups (3000–2840 cm⁻¹), aromatic C=C stretching (1600–1455 cm⁻¹), and C=N stretching from the pyrazole ring (1600–1300 cm⁻¹). connectjournals.com

Table 2: Characteristic IR Absorption Bands for Pyrazole Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 2840 | C-H Stretch | Alkane |

| 1600 - 1455 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular formula for this compound is C₇H₁₁ClN₂, corresponding to a monoisotopic mass of approximately 158.06 Da. epa.gov Mass spectra of related pyrazole derivatives predominantly show signals for the molecular ion [M]⁺. connectjournals.com Another common observation is the presence of a sodium adduct, [M+23]⁺. connectjournals.com

Table 3: Expected Mass Spectrometry Data

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | ~158 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound was not found in the provided search results, the technique is heavily utilized for structurally similar compounds. For instance, the crystal structure of 1,2-bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)diselane, a derivative synthesized from the title compound, has been determined. publishatcj.com This analysis revealed that the derivative crystallizes in a triclinic system with a P-1 space group. publishatcj.com Such studies are crucial for understanding intermolecular interactions and packing in the solid state. publishatcj.com

Table 4: Crystallographic Data for the Related Derivative 1,2-bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)diselane

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.51158 (4) |

| b (Å) | 12.1040 (14) |

| c (Å) | 14.4468 (8) |

| α (°) | 91.335 (7) |

| β (°) | 93.604 (5) |

| γ (°) | 92.982 (7) |

Chromatographic Techniques (e.g., TLC, HPLC) for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of a reaction, such as in the synthesis of pyrazole derivatives, ensuring the starting material has been consumed before workup. derpharmachemica.com High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis. Following synthesis, column chromatography is a standard method for the purification of pyrazoles from reaction byproducts. researchgate.net

Environmental Fate and Ecotoxicological Considerations of Pyrazole Derivatives

Environmental Contamination and Release Pathways (e.g., Wastewater Effluents)

The entry of pyrazole (B372694) derivatives into the environment is primarily linked to their synthesis and application. researchgate.netresearchgate.net As active components in medicines and agricultural products, residues can be released into wastewater streams from manufacturing facilities. arviatechnology.com Conventional synthesis methods for pyrazole derivatives often involve hazardous reagents and solvents, which can contribute to environmental contamination if not managed properly. researchgate.netrawdatalibrary.net

One specific synthetic pathway highlights a potential direct release into water systems. The formation of 1-vinylpyrazoles can involve the dehydrochlorination of 1-(2-chloroethyl)pyrazoles, such as 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, in water under phase transfer catalysis conditions. nih.gov This process, if conducted on an industrial scale, could lead to the presence of the parent compound and its derivatives in wastewater effluents. The use of water as a solvent in some "green chemistry" approaches to pyrazole synthesis, while aimed at being environmentally friendly, still presents a pathway for the release of these compounds if the water is not adequately treated before discharge. researchgate.netrsc.org

Aquatic Ecotoxicity Studies on Pyrazole and its Derivatives

The potential for pyrazole derivatives to cause harm to aquatic ecosystems is a significant concern. Studies have shown that many heterocyclic compounds, including pyrazoles, are classified as "very toxic" to freshwater species, with EC50 values below 1 mg/L. mdpi.com The toxicity is influenced by both the core pyrazole structure and the specific functional groups attached. mdpi.com

Various aquatic organisms have been used as models to assess the ecotoxicological profile of different pyrazole derivatives. Bioassays using the brine shrimp (Artemia salina) and the water flea (Daphnia magna) are common for evaluating general toxicity. semanticscholar.org For instance, studies on certain 3-aminopyrazole (B16455) and 5-aminopyrazole derivatives showed varying levels of cytotoxicity against brine shrimp nauplii. semanticscholar.org Zebrafish (Danio rerio) are also widely used to study the acute toxicity (LC50) of newly synthesized pyrazoline derivatives, which are reduction products of pyrazoles. ijpsr.comresearchgate.net

Table 1: Aquatic Ecotoxicity of Select Pyrazole Derivatives

| Compound Type | Test Organism | Endpoint | Observed Effect/Value | Reference |

|---|---|---|---|---|

| General Heterocycles (including Pyrazole) | Freshwater Species (unspecified) | EC50 | <1 mg/L (Classified as "very toxic") | mdpi.com |

| 3-Aminopyrazole & 5-Aminopyrazole Derivatives | Artemia salina (Brine Shrimp) | Cytotoxicity | 4-chlorobenzoyl derivatives were 2-3 times more toxic than 4-methylbenzoyl derivatives. | semanticscholar.org |

| 3-Aminopyrazole & 5-Aminopyrazole Derivatives | Daphnia magna (Water Flea) | Toxicity | Toxicity was relatively equivalent to that of colchicine (B1669291) and phenazone. | semanticscholar.org |

| Pyrazolone (B3327878) Derivatives | Artemia salina (Brine Shrimp) | IC50 (24 hrs) | Values ranged from 19.50 ppm to 38 ppm, indicating high to moderate activity. | researchgate.net |

| Fluorinated Pyrazole Aldehydes (Predicted) | Tetrahymena pyriformis & Fathead Minnow | Toxicity | A 4-styrylphenyl derivative was predicted to be the most toxic among the tested compounds. | unios.hr |

Remediation and Removal Strategies for Pyrazole from Water Systems

Given the potential for environmental contamination and aquatic toxicity, effective methods for removing pyrazole and its derivatives from water are essential. arviatechnology.com Several remediation strategies have been explored, each with distinct mechanisms and applications.

Adsorption: This method utilizes materials with a high surface area, such as granular activated carbon (GAC), to bind and remove organic compounds like pyrazole from water. arviatechnology.com The effectiveness of GAC is due to its strong affinity for these types of molecules. arviatechnology.com However, the disposal of the spent carbon, which now contains concentrated pollutants, requires careful management. arviatechnology.com

Reverse Osmosis (RO): RO is a widely used water purification technology that can remove pyrazole from water based on the compound's molecular size and charge. arviatechnology.com Its efficiency can sometimes be enhanced by pre-treatment steps to achieve optimal removal. arviatechnology.com

Advanced Oxidation Processes (AOPs): These technologies represent an effective and environmentally friendly approach to water treatment. arviatechnology.com One such system combines adsorption with electrochemical oxidation to break down challenging pollutants like pyrazole into less harmful substances such as gas and water, without the use of additional chemicals. arviatechnology.com

These remediation techniques offer viable solutions for treating wastewater contaminated with pyrazole, helping to mitigate the environmental risks associated with these compounds. arviatechnology.com

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Base | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dimethylpyrazole + 2-chloroethyl bromide | Acetonitrile | K₂CO₃ | 70°C | 6–8h | ~65–75 |

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation relies on single-crystal X-ray diffraction (SCXRD) and spectroscopic methods :

- SCXRD : Provides bond lengths, angles, and packing motifs. For example, Cr(III) complexes with 3,5-dimethylpyrazole ligands show N–Cr bond lengths of ~2.05 Å .

- NMR : ¹H NMR reveals proton environments (e.g., pyrazole ring protons at δ 6.1–6.3 ppm; CH₂Cl groups at δ 3.7–4.0 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C–Cl stretch at ~550–650 cm⁻¹) .

Q. Table 2: Key Crystallographic Parameters

| Compound | Space Group | R Factor | Data-to-Parameter Ratio | Reference |

|---|---|---|---|---|

| Dichlorido(3,5-dimethyl-1H-pyrazole)chromium | Monoclinic | 0.088 | 15.4 |

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic findings for halogenated pyrazole derivatives?

Methodological Answer:

Discrepancies often arise due to dynamic processes (e.g., tautomerism) or crystal-packing effects. Strategies include:

Variable-Temperature NMR : Detects tautomeric equilibria (e.g., pyrazole ring proton shifts at low temperatures) .

DFT Calculations : Compare experimental SCXRD data with computed geometries to validate static structures .

Complementary Techniques : Pair SCXRD with solid-state NMR or IR to assess intermolecular interactions .

Advanced: What mechanistic insights guide the design of substitution reactions involving the 2-chloroethyl group?

Methodological Answer:

The 2-chloroethyl group undergoes SN2 reactions due to its primary alkyl halide nature. Key considerations:

- Nucleophile Strength : Strong nucleophiles (e.g., amines, thiols) displace chloride efficiently.

- Steric Effects : Bulky nucleophiles may require longer reaction times or elevated temperatures.

- Leaving Group Stability : Chloride’s moderate leaving ability can be enhanced with Ag⁺ or Li⁺ ions .

Case Study : In anti-HCV agent synthesis, microwave-assisted substitution with aryl groups achieved >80% yield in 30 minutes .

Advanced: How is the biological activity of this compound evaluated in medicinal chemistry research?

Methodological Answer:

In vitro assays are critical:

Antiviral Activity : HCV NS5B polymerase inhibition assays (IC₅₀ values <10 μM indicate potency) .

Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) assess cytotoxicity .

SAR Studies : Modify substituents (e.g., methyl groups) to optimize binding to target proteins .

Advanced: What role does this compound play in coordination chemistry?

Methodological Answer:

The pyrazole nitrogen acts as a monodentate ligand , forming complexes with transition metals. For example:

- Cr(III) Complexes : Used to study magnetic properties; SCXRD confirms octahedral geometry .

- Catalytic Applications : Pd(II) complexes catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.